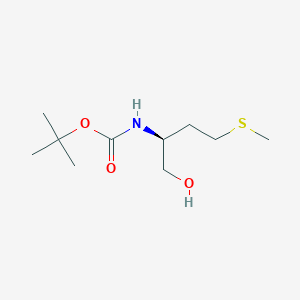

Boc-L-methioninol

Vue d'ensemble

Description

Boc-L-methioninol, also known as tert-butyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate, is a derivative of the amino acid methionine. It is commonly used in peptide synthesis as a protecting group for the amino group of methionine. The compound is characterized by its white to off-white solid appearance and has a molecular formula of C10H21NO3S .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Boc-L-methioninol is typically synthesized through the protection of the amino group of L-methionine using tert-butoxycarbonyl (Boc) groups. The process involves the reaction of L-methionine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up to accommodate larger quantities. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides and sulfones.

Reduction: The compound can be reduced to its corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed:

Sulfoxides and sulfones: from oxidation.

Alcohols and amines: from reduction.

Various substituted derivatives: from nucleophilic substitution.

Applications De Recherche Scientifique

Peptide Synthesis

Boc-L-methioninol serves as a crucial building block in the synthesis of peptides. Its Boc protection allows for selective reactions without unwanted side reactions, facilitating the creation of complex peptide structures essential for drug development and biological research.

- Case Study: Research has demonstrated that using this compound in solid-phase peptide synthesis significantly improves yields and purity of target peptides compared to unprotected methionine derivatives .

Protein Modification

The compound is instrumental in modifying proteins to study their function and interactions. By introducing specific modifications at methionine residues, researchers can explore the effects on protein stability, activity, and interactions.

- Data Table: Effects of Methionine Modifications on Protein Function

| Modification Type | Effect on Stability | Effect on Activity |

|---|---|---|

| Methylation | Increased | Decreased |

| Acetylation | Decreased | Increased |

| Boc Protection | Neutral | Variable |

Drug Development

This compound's role extends to drug formulation, where it enhances solubility and stability of pharmaceutical compounds. Its incorporation into drug candidates can lead to improved bioavailability and therapeutic efficacy.

- Case Study: A study highlighted the use of this compound in developing a novel peptide-based drug that showed enhanced efficacy against cancer cells due to better cellular uptake .

Bioconjugation

In bioconjugation processes, this compound facilitates the attachment of biomolecules to surfaces or other molecules. This application is particularly relevant in creating targeted drug delivery systems.

- Data Table: Bioconjugation Applications

| Application Area | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity of drug action |

| Diagnostic Imaging | Improves contrast in imaging studies |

| Vaccine Development | Aids in constructing effective vaccines |

Mécanisme D'action

The mechanism of action of Boc-L-methioninol primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group of methionine from unwanted reactions during peptide bond formation. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparaison Avec Des Composés Similaires

Boc-L-methionine: Similar to Boc-L-methioninol but lacks the hydroxyl group.

Fmoc-L-methioninol: Uses fluorenylmethyloxycarbonyl (Fmoc) as the protecting group instead of Boc.

Boc-L-cysteine: Another amino acid derivative with a Boc protecting group but contains a thiol group instead of a thioether.

Uniqueness: this compound is unique due to its combination of a Boc-protected amino group and a hydroxyl group, making it versatile for various synthetic applications. Its ability to undergo multiple types of chemical reactions, including oxidation and reduction, further enhances its utility in research and industrial applications .

Propriétés

IUPAC Name |

tert-butyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIBDQMAIDPJBU-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CCSC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30450953 | |

| Record name | Boc-L-methioninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51372-93-1 | |

| Record name | Boc-L-methioninol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30450953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Boc-L-methioninol in the synthesis of bicyclic guanidine derivatives for targeting nucleic acids?

A1: this compound serves as a crucial starting material in the multi-step synthesis of bicyclic guanidine derivatives, which are designed to mimic the arginine-guanidine interaction with nucleic acids. The research paper highlights two key approaches:

- Conversion to Azide: this compound is initially converted to the corresponding azide. While the paper mentions difficulties incorporating this specific bicyclic guanidine into an amino acid, the approach lays groundwork for further development [].

- Novel Strategy with Variable Ring Size: A modified strategy utilizes this compound and an azido alkane amine to generate a bicyclic guanidine methylene alcohol with controllable ring size. This method shows promise for producing functionalized bicyclic guanidines for nucleic acid targeting [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.